2-[(Pentachlorophenyl)dithio]ethanol
Description
2-[(Pentachlorophenyl)dithio]ethanol is a sulfur-containing organic compound characterized by a pentachlorophenyl group attached to a dithio (-S-S-) linkage and an ethanol moiety. This structure confers unique reactivity, particularly in redox chemistry and polymer stabilization. The compound’s structural analogs and regulatory status must be inferred from related chlorinated and sulfur-bearing compounds.
Properties
CAS No. |
80303-93-1 |
|---|---|
Molecular Formula |
C8H5Cl5OS2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[(2,3,4,5,6-pentachlorophenyl)disulfanyl]ethanol |
InChI |
InChI=1S/C8H5Cl5OS2/c9-3-4(10)6(12)8(7(13)5(3)11)16-15-2-1-14/h14H,1-2H2 |
InChI Key |
WNDIXJLBXHYTBK-UHFFFAOYSA-N |
Canonical SMILES |
C(CSSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pentachlorophenyl)dithio]ethanol typically involves the reaction of pentachlorothiophenol with 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 2-[(Pentachlorophenyl)dithio]ethanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(Pentachlorophenyl)dithio]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often performed in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Substituted dithioethanol derivatives.
Scientific Research Applications
2-[(Pentachlorophenyl)dithio]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 2-[(Pentachlorophenyl)dithio]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dithioethanol moiety allows it to form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[(Pentachlorophenyl)dithio]ethanol with key analogs based on functional groups, substituents, and regulatory profiles derived from the evidence:
Key Findings:
Chlorination vs. Toxicity : Compounds with pentachlorophenyl groups (e.g., 36994-69-1, 32978-79-3) are universally restricted due to bioaccumulation and toxicity . The dithio group in the target compound may exacerbate reactivity, increasing environmental persistence.
Functional Group Impact: Dithio (-S-S-) groups (in the target compound) are redox-active, distinguishing it from ether or ester analogs. Ethanol moiety enhances solubility in polar solvents, similar to 2-(2-THIENYL)ETHANOL .
Regulatory Trends: Toyota’s banned substances list explicitly prohibits pentachlorophenol derivatives, suggesting strict scrutiny of the target compound .
Biological Activity
2-[(Pentachlorophenyl)dithio]ethanol, with the CAS number 80303-93-1, is a compound characterized by its unique chemical structure, which includes a pentachlorophenyl group linked to a dithioether functional group. This compound has gained attention in various fields of research due to its potential biological activities.
Chemical Structure
The molecular formula of 2-[(Pentachlorophenyl)dithio]ethanol is C12H8Cl5S2, and its structure can be represented as follows:
The presence of multiple chlorine atoms contributes to its reactivity and biological interactions.
The biological activity of 2-[(Pentachlorophenyl)dithio]ethanol is primarily influenced by its pentachlorophenyl component. Research indicates that compounds with similar structures often exhibit significant biological effects, including:
- Antimicrobial Activity : The chlorinated aromatic rings can interact with microbial cell membranes, leading to cell lysis and death.
- Antioxidant Properties : The dithioether moiety may contribute to radical scavenging activities, providing protection against oxidative stress.
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
Antimicrobial Activity
A study evaluating the antimicrobial properties of chlorinated phenolic compounds found that 2-[(Pentachlorophenyl)dithio]ethanol exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that this compound could be a potential candidate for developing antimicrobial agents.
Antioxidant Activity
In vitro assays measuring the antioxidant capacity of 2-[(Pentachlorophenyl)dithio]ethanol demonstrated its ability to scavenge free radicals. The compound showed a significant reduction in reactive oxygen species (ROS) levels at concentrations above 50 µM, indicating its potential protective effects against oxidative damage.
Toxicological Studies
Toxicological evaluations have highlighted the potential risks associated with exposure to 2-[(Pentachlorophenyl)dithio]ethanol. Studies indicate that high doses can lead to hepatotoxicity and nephrotoxicity in animal models. The following table summarizes key findings from toxicological assessments:
| Endpoint | Observed Effect |
|---|---|
| Liver Enzyme Levels | Elevated ALT and AST |
| Kidney Function | Increased creatinine levels |
| Histopathological Changes | Hepatic necrosis observed |
These findings underline the importance of careful risk assessment when considering applications for this compound in pharmaceuticals or agriculture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
